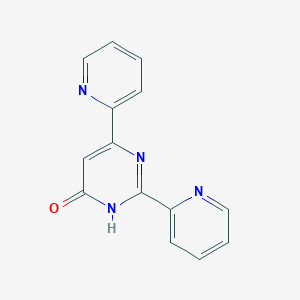

2,6-Di(2-pyridinyl)-4-pyrimidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

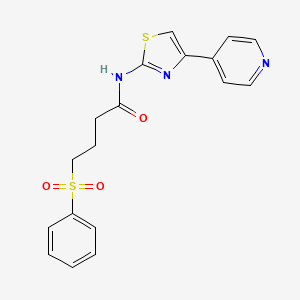

“2,6-Di(2-pyridinyl)-4-pyrimidinol” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions, where several reactants are combined to form a complex product . For instance, a similar compound, “2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine”, has been synthesized as part of a series of Ru II complexes .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrimidine ring substituted at the 2 and 6 positions with pyridinyl groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. For example, in the case of the similar Ru II complexes mentioned earlier, the cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence and nature of functional groups, the size and shape of the molecule, and the overall polarity .Scientific Research Applications

Coordination Chemistry and Sensing Applications : Derivatives of pyridine and pyrimidine ligands, similar to 2,6-Di(2-pyridinyl)-4-pyrimidinol, have been used in the synthesis and coordination chemistry, particularly in the development of luminescent lanthanide compounds for biological sensing, and iron complexes demonstrating unique thermal and photochemical properties (Halcrow, 2005).

Photophysical Properties and Sensing Applications : Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes were synthesized and characterized for their photophysical properties. These complexes demonstrated potential as chromogenic and luminescent sensors for acids, owing to their reversible acid sensitivity caused by the protonation and deprotonation of the carbonyl oxygen (Zhang et al., 2009).

Pharmacological Applications : Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to this compound, have been found to exhibit aldose reductase inhibitory activity and possess significant antioxidant properties. These compounds have been explored for their potential in medical applications (La Motta et al., 2007).

Drug Development and Biological Evaluation : Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activities. This highlights the potential use of such compounds in the development of new drugs (Al-Haiza et al., 2003).

Development of Inhibitors for Cognitive Disorders : Compounds like 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been identified as selective inhibitors for PDE9A, a target for treating cognitive disorders. This demonstrates the application of pyrimidine derivatives in neuroscience and pharmacology (Verhoest et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,4-dipyridin-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c19-13-9-12(10-5-1-3-7-15-10)17-14(18-13)11-6-2-4-8-16-11/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAVFFYYPFJJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)NC(=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)

![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)

![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2967500.png)

![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)